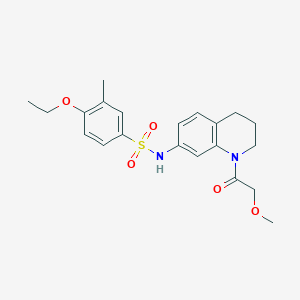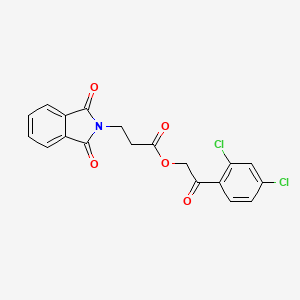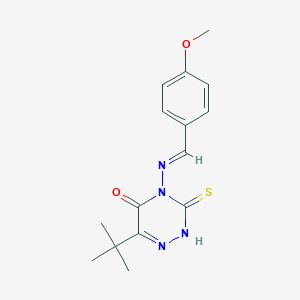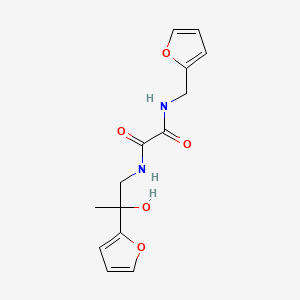![molecular formula C23H24N2O4 B2557863 3-[4-(2,3-二甲基苯基)哌嗪-1-羰基]-6-甲氧基-2H-色烯-2-酮 CAS No. 868153-38-2](/img/structure/B2557863.png)
3-[4-(2,3-二甲基苯基)哌嗪-1-羰基]-6-甲氧基-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
科学研究应用
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is the G-protein coupled receptor GPR55 . GPR55, also known as LPIR1, plays a crucial role in various physiological processes, including pain perception and bone development .
Mode of Action
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one acts as an agonist for the GPR55 receptor . It binds to the receptor and triggers a response, leading to the activation of downstream signaling pathways .
Biochemical Pathways
Upon activation by 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one, GPR55 stimulates cellular ERK1/2 phosphorylation . This leads to the activation of various downstream effects, including the translocation of PKCβII .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The activation of GPR55 by 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one leads to cellular changes such as increased ERK1/2 phosphorylation and PKCβII translocation . These changes can influence various cellular processes, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of organic solvents . .
生化分析
Biochemical Properties
This compound is known to be a selective G-protein coupled receptor GPR55 (LPIR1) agonist . It interacts with various enzymes and proteins, including ERK1/2 and PKCβII, in cellular biochemical reactions . The nature of these interactions involves the compound’s ability to stimulate cellular ERK1/2 phosphorylation and induce PKCβII translocation .
Cellular Effects
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its role as a GPR55 agonist .
Temporal Effects in Laboratory Settings
The effects of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this product vary with different dosages in animal models
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, but the specifics of these interactions and any effects on metabolic flux or metabolite levels are not yet clear .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one and any effects on its activity or function are not yet clear . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups into the molecule, altering its chemical properties.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-5-4-6-20(16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-13-18(28-3)7-8-21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQILAQFASSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)



![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)


![N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2557797.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)
